Boc-Arg-OH.HCl

Vue d'ensemble

Description

Boc-Arg-OHIt is a white solid powder that is slightly soluble in water and organic solvents such as methanol and ethanol . This compound is commonly used in peptide synthesis as a protecting group for the amino acid arginine.

Applications De Recherche Scientifique

Boc-Arg-OH.HCl has a wide range of applications in scientific research:

Peptide Synthesis: It is extensively used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Biological Studies: this compound is used in the study of enzyme-substrate interactions, protein folding, and other biochemical processes.

Medicinal Chemistry: It serves as a precursor for the synthesis of arginine-containing pharmaceuticals and bioactive peptides.

Chemical Analysis: This compound is used as a standard in mass spectrometry and other analytical techniques.

Mécanisme D'action

Target of Action

Boc-Arg-OH.HCl, also known as Nα-Boc-L-arginine hydrochloride, is primarily used in the field of proteomics research . Its main targets are peptides and proteins, where it serves as a building block in peptide and protein synthesis .

Mode of Action

The compound interacts with its targets (peptides and proteins) through a process known as t-butyloxycarbonyl (Boc) protection. In this process, the Boc group in this compound is used to protect the amino group in the arginine during peptide synthesis . This protection is crucial as it prevents unwanted side reactions from occurring during the synthesis process.

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. As a building block in peptide and protein synthesis, it plays a vital role in the formation of peptide bonds, which are the links between amino acids in a protein . The downstream effects of this include the formation of proteins with specific functions in the body.

Pharmacokinetics

The pharmacokinetics of Boc-Arg-OHIt’s worth noting that the compound is slightly soluble in water , which could potentially influence its bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is relatively stable under normal temperatures but can absorb moisture when exposed to humid conditions . Therefore, it should be stored in a dry, cool, and well-ventilated place, away from direct sunlight . Additionally, it’s important to avoid inhaling the dust or allowing it to come into contact with skin and eyes .

Analyse Biochimique

Biochemical Properties

Boc-Arg-OH.HCl is used as an intermediate in peptide and protein synthesis, contributing to the construction of peptide chains . It interacts with various enzymes, proteins, and other biomolecules, stabilizing reactive intermediates in cosmetic chemistry .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in peptide synthesis. It influences cell function by participating in the construction of peptide chains, which are integral components of cellular processes

Molecular Mechanism

The molecular mechanism of this compound involves its role as an intermediate in peptide synthesis. It exerts its effects at the molecular level through its interactions with other biomolecules during this process Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to Boc-Arg-OH

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels

Méthodes De Préparation

The preparation of Boc-Arg-OH.HCl involves two main steps:

tert-Butoxycarbonylation: L-arginine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form tert-butoxycarbonyl-L-arginine.

Hydrochloride Formation: The tert-butoxycarbonyl-L-arginine is then reacted with hydrochloric acid to produce this compound.

In industrial production, these reactions are typically carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Analyse Des Réactions Chimiques

Boc-Arg-OH.HCl undergoes various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield free L-arginine.

Peptide Coupling: this compound is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds. This reaction typically involves coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: The guanidino group of arginine can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Comparaison Avec Des Composés Similaires

Boc-Arg-OH.HCl can be compared with other similar compounds used in peptide synthesis, such as:

Fmoc-Arg-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group instead of the Boc group. Fmoc protection is typically removed under basic conditions, providing an alternative to Boc protection.

Cbz-Arg-OH: This compound uses the benzyloxycarbonyl (Cbz) group as a protecting group. Cbz protection is removed under hydrogenation conditions.

This compound is unique in its specific use for protecting the guanidino group of arginine, making it particularly valuable in the synthesis of arginine-rich peptides and proteins.

Activité Biologique

Boc-Arg-OH.HCl, or N-(tert-butoxycarbonyl)-L-arginine hydrochloride, is a derivative of the amino acid arginine that plays a significant role in various biological processes. This article explores its synthesis, properties, and biological activities, supported by relevant data tables and research findings.

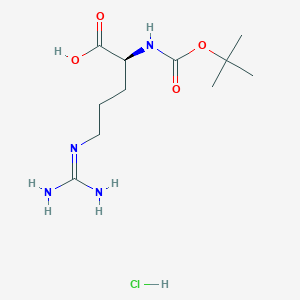

This compound is synthesized through the protection of the amino group in arginine with a tert-butoxycarbonyl (Boc) group. This protection enhances the stability and solubility of arginine in organic solvents, making it suitable for peptide synthesis. The compound has a molecular formula of C₁₁H₂₃ClN₄O₄ and a molecular weight of 292.79 g/mol .

1. Peptide Synthesis and Bioactivity

This compound is widely used as a building block in peptide synthesis. The guanidine group in arginine facilitates cation-π interactions, which are crucial for protein structure and function. These interactions contribute to the stability of peptide conformations and enhance their biological activity .

Table 1: Biological Activities of Peptides Containing Arginine

| Peptide Name | Activity | Reference |

|---|---|---|

| MERF (Tyr-Gly-Gly-Phe-Met-Arg-Phe) | Antinociceptive effects | |

| Cyclic Enkephalin Analogues | µ-opioid receptor agonists | |

| Various Arginine Derivatives | Enzyme activity modulation |

2. Role in Enzyme Activity

Research indicates that arginine residues are critical for the activity of serine proteases, which are involved in blood clotting and other physiological processes. The presence of arginine enhances the hydrolytic activity of these enzymes, making this compound valuable in biochemical assays .

3. Applications in Drug Development

This compound has been utilized in the development of prodrugs aimed at improving bioavailability. For instance, peptides with masked charges can be transformed into lipophilic prodrugs that are more readily absorbed through biological membranes. This strategy has shown promise in enhancing the pharmacokinetic profiles of therapeutic peptides .

Case Studies

Case Study 1: Prodrug Development

A study focused on synthesizing an arginine derivative with a masked charge to create an effective vasopressin prodrug demonstrated that this compound could be activated to release the parent peptide upon enzymatic cleavage in circulation. This approach significantly improved the oral bioavailability of peptides that would otherwise be rapidly degraded .

Case Study 2: Tanning Reactions

In cosmetic chemistry, this compound has been studied for its role in stabilizing reactive intermediates during tanning reactions involving dihydroxyacetone. The compound was found to enhance color development kinetics, showcasing its utility beyond traditional biological applications .

Propriétés

Numéro CAS |

35897-34-8 |

|---|---|

Formule moléculaire |

C11H22N4O4 |

Poids moléculaire |

274.32 g/mol |

Nom IUPAC |

5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14) |

Clé InChI |

HSQIYOPBCOPMSS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |

SMILES isomérique |

CC(C)(C)OC(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)O.[Cl-] |

SMILES canonique |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O |

Synonymes |

35897-34-8; Boc-Arg-OHhydrochloride; (S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoicacidhydrochloride; Boc-L-Arg-OH.HCl; Nalpha-Boc-L-argininehydrochloride; ST50319380; Boc-Arg-OH.HCl; N-ALPHA-BOC-L-ARGININEHYDROCHLORIDE; PubChem12902; AC1MC5ME; 114622-81-0; Boc-Arg-OHHClH2O; Boc-Arg-OH.HCl.H2O; 15063_ALDRICH; N-BOC-D-Argininehydrochloride; SCHEMBL8630295; Jsp006432; 15063_FLUKA; N|A-Boc-L-argininehydrochloride; HDELGKMVZYHPPB-FJXQXJEOSA-N; MolPort-002-915-556; AKOS015910917; AKOS015924220; AK161889; LP086419 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.